molecular formula C9H10O4 B1672724 Jacaranone CAS No. 60263-07-2

Jacaranone

Cat. No. B1672724
CAS RN: 60263-07-2
M. Wt: 182.17 g/mol
InChI Key: WJZSKNRPRWCLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jacaranone is a benzoquinone derivative isolated from Pentacalia desiderabilis . It has a molecular formula of C9H10O4 and is known to exhibit a broad antitumor activity .


Synthesis Analysis

Jacaranone has been synthesized from the natural product-derived cyclohexadienone scaffold . A series of nitrogen-containing derivatives were synthesized starting from this scaffold . The synthesis of jacaranone and its derivatives has been an ongoing topic in drug discovery .


Molecular Structure Analysis

The molecular structure of jacaranone is characterized by a cyclohexadienone scaffold . It has an average mass of 182.173 Da and a mono-isotopic mass of 182.057907 Da .


Chemical Reactions Analysis

Jacaranone is known to undergo various chemical reactions. For instance, it has been used to synthesize nitrogen-containing cyclohexadienones . The chemical reactions of jacaranone are often associated with its antiproliferative and antiprotozoal activities .


Physical And Chemical Properties Analysis

Jacaranone has a molecular formula of C9H10O4 . It has an average mass of 182.173 Da and a mono-isotopic mass of 182.057907 Da . More detailed physical and chemical properties may be found in its Material Safety Data Sheet .

Future Directions

The cytotoxic and antiprotozoal activities of jacaranone and related compounds have been an ongoing topic in recent drug discovery . Future research may focus on further understanding the mechanisms of action of jacaranone and its derivatives, as well as exploring their potential use in the treatment of various diseases .

properties

IUPAC Name

methyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-8(11)6-9(12)4-2-7(10)3-5-9/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZSKNRPRWCLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(C=CC(=O)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975675
Record name Methyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jacaranone

CAS RN

60263-07-2
Record name Jacaranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60263-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jacaranone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060263072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC289076
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Jacaranone
Reactant of Route 2
Reactant of Route 2
Jacaranone
Reactant of Route 3
Reactant of Route 3
Jacaranone
Reactant of Route 4
Jacaranone
Reactant of Route 5
Jacaranone
Reactant of Route 6
Jacaranone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.